molecular formula C9H14F3NO2 B2577846 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester CAS No. 2167514-96-5

4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester

Cat. No. B2577846
CAS RN: 2167514-96-5
M. Wt: 225.211
InChI Key: LYYMARWKSIBKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester (TFMPP) is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique properties and potential applications. TFMPP is a versatile compound that has been extensively studied for its synthesis methods, mechanism of action, and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is not fully understood. However, it is believed that 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has also been shown to have affinity for the 5-HT1A, 5-HT1B, and 5-HT7 receptors. The activation of these receptors by 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester results in various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects. These effects include changes in blood pressure, heart rate, body temperature, and respiration rate. 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has also been shown to have effects on the central nervous system, including changes in mood, perception, and behavior. 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has been shown to have anxiogenic effects, meaning it can induce anxiety in certain individuals. 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has also been shown to have hallucinogenic effects, although these effects are not as potent as other hallucinogens.

Advantages and Limitations for Lab Experiments

4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has several advantages and limitations for lab experiments. One of the advantages of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is that it is a relatively stable compound, making it easy to store and handle. 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is also readily available and affordable, making it accessible for many researchers. However, one of the limitations of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is that it has a relatively short half-life, meaning its effects are short-lived. 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester also has a narrow therapeutic index, meaning that it can be toxic at high doses.

Future Directions

There are several future directions for 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester research. One of the most important future directions is to further explore the mechanism of action of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester. This will help to better understand the biochemical and physiological effects of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester and its potential as a therapeutic agent. Another future direction is to explore the potential of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester in drug discovery for various diseases. Finally, future research should focus on the development of new and improved synthesis methods for 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester, which will make it more accessible and affordable for researchers.
Conclusion:
4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is a versatile compound that has been extensively studied for its synthesis methods, mechanism of action, and biochemical and physiological effects. 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has several advantages and limitations for lab experiments and has potential applications in drug discovery and therapeutic agent development. Future research should focus on further exploring the mechanism of action of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is a complex process that involves several steps. One of the most commonly used methods for synthesizing 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is the reaction of 1-(2,3-dihydro-1H-inden-2-yl)piperazine with ethyl trifluoromethylacetate. This reaction results in the formation of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester in high yields. Other methods for synthesizing 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester include the reaction of piperidine with trifluoromethyl iodide and the reaction of 1-benzylpiperidine with trifluoromethyl iodide.

Scientific Research Applications

4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has been extensively used in scientific research due to its unique properties and potential applications. One of the most important scientific research applications of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is in the field of drug discovery. 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has been studied for its potential as a drug target for various diseases, including cancer, neurological disorders, and psychiatric disorders. 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has also been studied for its potential as a therapeutic agent for pain management.

properties

IUPAC Name

ethyl 4-(trifluoromethyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYMARWKSIBKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate

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